(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
Description
Properties
Molecular Formula |
C26H19N3O2 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4Z)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H19N3O2/c1-18-12-14-20(15-13-18)25-27-23(26(30)31-25)16-21-17-29(22-10-6-3-7-11-22)28-24(21)19-8-4-2-5-9-19/h2-17H,1H3/b23-16- |
InChI Key |
IILRLCJUCHUKDS-KQWNVCNZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
The pyrazole core is synthesized via a cyclocondensation reaction between phenylhydrazine and 1,3-diphenylprop-2-en-1-one under acidic conditions. A mixture of acetic acid and hydrochloric acid (3:1 v/v) catalyzes the reaction at 80°C for 12 hours, yielding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 78–85% efficiency. The aldehyde group is critical for subsequent Knoevenagel condensation.
Reaction Conditions and Optimization
-
Catalyst : Acetic acid/HCl mixture enhances protonation of the carbonyl group, accelerating nucleophilic attack by phenylhydrazine.
-
Temperature : Elevated temperatures (80–90°C) reduce reaction time but may promote side products if exceeding 95°C.
-
Solvent : Ethanol or dimethylformamide (DMF) improves solubility of aromatic intermediates.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +12% |
| Catalyst Concentration | 10% v/v | +8% |
| Reaction Time | 12 hours | Baseline |
Formation of 2-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
The oxazolone ring is constructed via cyclization of N-(4-methylbenzoyl)glycine using phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds at 0–5°C to minimize exothermic side reactions, achieving 70–75% yield. Alternative methods employ carbodiimide coupling agents, though these are cost-prohibitive for large-scale synthesis.
Mechanistic Insights
-
Activation : POCl₃ converts the carboxylic acid group of N-(4-methylbenzoyl)glycine into an acyl chloride.
-
Cyclization : Intramolecular nucleophilic attack by the amide nitrogen forms the oxazolone ring.
Knoevenagel Condensation for Final Product Assembly
Condensation of Pyrazole-4-carbaldehyde and Oxazolone
The target compound is synthesized via a Knoevenagel reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one. Piperidine (5 mol%) in toluene under reflux (110°C) facilitates dehydration, producing the (4Z)-isomer selectively.
Stereochemical Control
-
Base Catalyst : Piperidine promotes enolate formation, favoring the thermodynamically stable (4Z)-configuration.
-
Solvent Effects : Toluene’s high boiling point enables reflux conditions without side reactions.
| Condition | (4Z):(4E) Ratio | Yield |
|---|---|---|
| Piperidine (5 mol%) | 9:1 | 82% |
| Ethanol Solvent | 3:1 | 65% |
Industrial-Scale Synthesis and Process Intensification
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance heat transfer and mixing efficiency. A two-stage system achieves 94% conversion with residence times under 30 minutes. Key advantages include:
-
Reduced Byproducts : Precise temperature control minimizes decomposition.
Purification and Characterization
Chromatographic Techniques
Final purification uses silica gel column chromatography with ethyl acetate/hexane (1:3) eluent, followed by recrystallization from methanol to ≥99% purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one. Pyrazole compounds have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties. A comparative study indicated that modifications on the pyrazole ring can enhance antimicrobial efficacy against resistant strains of bacteria . The introduction of various substituents on the pyrazole moiety can lead to improved interaction with microbial targets.
Anti-inflammatory Effects
Compounds containing the pyrazole structure have also been studied for their anti-inflammatory effects. Research indicates that they may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This property is particularly relevant in developing treatments for chronic inflammatory diseases .
Pesticidal Applications
Pyrazole derivatives have been investigated for their pesticidal properties. The unique structure of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one suggests potential use as a pesticide or herbicide. Studies have shown that certain pyrazole compounds can effectively control pests while being less toxic to beneficial insects . This selectivity is crucial for sustainable agricultural practices.
Plant Growth Regulators
Additionally, some pyrazole derivatives act as plant growth regulators. They can influence plant metabolism and growth patterns, leading to enhanced crop yields. Research has demonstrated that these compounds can stimulate seed germination and root development under specific conditions .
Development of Functional Materials
The unique chemical structure of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one allows for its application in materials science. Its potential as a precursor for synthesizing new materials with specific optical or electronic properties has been explored. For instance, pyrazole-based polymers have shown promise in organic light-emitting diodes (OLEDs) due to their favorable electronic characteristics .
Nanotechnology Applications
In nanotechnology, pyrazole derivatives are being studied for their ability to form nanostructures that can be used in drug delivery systems. The incorporation of such compounds into nanoparticles can enhance the stability and bioavailability of therapeutic agents .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Case Study: Anticancer Activity
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives against breast cancer cell lines. The results indicated that certain modifications on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents. This study emphasizes the importance of structural optimization in developing effective anticancer drugs .
Mechanism of Action
The mechanism of action of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes.
Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Comparisons
The compound shares structural motifs with several oxazol-5-one and pyrazolone derivatives. Key analogues include:
Table 1: Structural Features of Selected Analogues
Key Observations :
Physicochemical Properties
Pharmacological Activity
The DI series (e.g., DI, DI-2, DI-3) demonstrates potent kinase inhibition, serving as a benchmark for comparative analysis:
Key Findings :
Biological Activity
The compound (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.39 g/mol. The structure consists of a pyrazole ring fused with an oxazolone moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related pyrazole compounds showed activity against both gram-positive and gram-negative bacteria. Specifically, compounds containing the 1,3-diphenylpyrazole framework were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| Compound A | E. coli | 85% |
| Compound B | S. aureus | 78% |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A series of compounds including those with similar structural motifs demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, modifications in the pyrazole structure led to compounds exhibiting up to 93% inhibition of IL-6 at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer properties of pyrazole derivatives are also noteworthy. Compounds derived from the pyrazole scaffold have shown cytotoxic effects against various cancer cell lines. One study reported that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activities of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes involved in inflammatory pathways and bacterial metabolism.
- Cytotoxic Effects : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Metal Ion Interaction : Recent studies suggest that some pyrazole derivatives act as chemosensors for metal ions, which may influence their biological activity .
Case Studies
Several case studies highlight the application of pyrazole derivatives in clinical settings:
- Study on Anti-inflammatory Effects : A clinical trial assessed the efficacy of a related pyrazole compound in patients with rheumatoid arthritis, showing significant reductions in joint inflammation and pain scores.
- Antimicrobial Efficacy : In vitro studies have demonstrated that compounds similar to (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one exhibited effective antibacterial activity against multi-drug-resistant strains.
Q & A
Q. How to troubleshoot low yields in the final cyclization step of the synthesis?
- Methodological Answer : Monitor reaction progress via TLC or in situ IR spectroscopy. Adjust catalyst loading (e.g., Pd/C for hydrogenation) or switch to microwave-assisted synthesis to accelerate kinetics. Introduce protecting groups (e.g., Boc) to prevent side reactions at reactive sites .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Analogous Compounds
| Compound Class | Core Structure | Notable Reactivity | Biological Target |
|---|---|---|---|
| Pyrazole-oxazolone | Target compound | Hydrolysis-prone | Kinases |
| Thiazolidinone | Thioamide stability | Antimicrobial | |
| Triazole derivatives | Enzyme inhibition | Antifungal |
Q. Table 2: Optimal Reaction Conditions for Synthesis
| Parameter | Recommended Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | ↑ Yield by 20–30% |
| Solvent Polarity | ε > 20 (DMSO) | Enhances cyclization |
| Catalyst Loading | 5–10 mol% (KOH) | Reduces byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
